2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of iodine atoms at positions 4 and 1 of the pyrazole rings, as well as a dimethyl substitution at positions 3 and 5.
Preparation Methods
The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include iodine, ammonium hydroxide, and various transition-metal catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE include:
- 1-Phenyl-4-iodopyrazole
- 2-Phenyl-1,5-dimethyl-4-iodo-1H-pyrazole-3(2H)-one
- 3-Methyl-4-iodopyrazole
- Benzyl-4-iodo-1H-pyrazole
These compounds share similar structural features but differ in their specific substitutions and functional groups, which can result in different chemical and biological properties.
Properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-(4-iodopyrazol-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2N4O/c1-6-10(12)7(2)15(14-6)5-9(17)16-4-8(11)3-13-16/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXUKZBVKNVZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C=C(C=N2)I)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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